

Application Notes and Protocols for Ag85 Mycolyltransferase Activity Assays

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Compound of Interest

Compound Name: AG-85

Cat. No.: B1666635

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Antigen 85 (Ag85) complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is a family of essential mycolyltransferases in *Mycobacterium tuberculosis*.^{[1][2][3]} These enzymes are pivotal in the final stages of cell wall biosynthesis, catalyzing the transfer of mycolic acids to trehalose to form trehalose monomycolate (TMM) and trehalose dimycolate (TDM, also known as cord factor), and to arabinogalactan.^{[2][3][4]} This role in cell wall integrity makes the Ag85 complex a significant target for the development of novel anti-tubercular drugs.^{[1][5][6]} This document provides detailed methodologies for various assays to measure Ag85 mycolyltransferase activity, crucial for inhibitor screening and mechanistic studies.

I. Radiometric Mycolyltransferase Assay

This assay is a classic method for monitoring mycolyltransferase activity by tracking the transfer of a radiolabeled mycolyl group.

Principle: This method utilizes [¹⁴C]-labeled trehalose monomycolate ([¹⁴C]TMM) as the mycolyl donor. The Ag85 enzyme catalyzes the transfer of the [¹⁴C]-mycolyl group to an acceptor, which can be another TMM molecule to form [¹⁴C]TDM or another acceptor like trehalose. The reaction products are then separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.

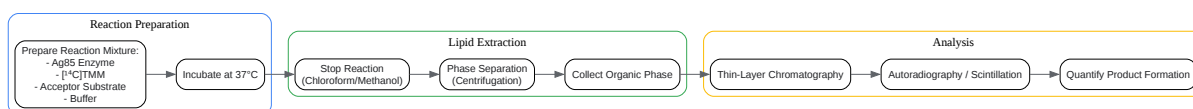
Experimental Protocol:

- Reaction Setup:
 - Prepare a reaction mixture containing:
 - Purified recombinant Ag85 enzyme (A, B, or C isoform).
 - [^{14}C]TMM (purified from *M. tuberculosis* grown in the presence of [^{14}C]acetic acid).[7]
 - Acceptor substrate (e.g., trehalose, 6-azido-trehalose, or arabinan fragments).[7]
 - Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5).[8]
 - Incubate the reaction mixture at 37°C for a specified time.
- Extraction of Lipids:
 - Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
 - Vortex thoroughly and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
- Thin-Layer Chromatography (TLC):
 - Spot the extracted lipids onto a silica gel TLC plate.
 - Develop the TLC plate using a solvent system such as chloroform/methanol/water (e.g., 80:20:2 v/v/v) or chloroform/methanol (e.g., 95:5 v/v).[7][9]
 - Include appropriate standards (TMM, TDM) on the plate.
- Detection and Quantification:
 - Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.
 - Alternatively, scrape the silica spots corresponding to the products and quantify the radioactivity using a scintillation counter.
 - The intensity of the product spots is proportional to the enzyme activity.

Data Presentation:

Substrate Combination	Product	Ag85 Isoform Preference	Reference
[¹⁴ C]TMM + Trehalose	[¹⁴ C]TDM	Ag85A and Ag85B are more selective for TDM formation, while Ag85C shows increased mycolation of free sugars.[7]	[7]
[¹⁴ C]TMM + 6-azido-trehalose	6-azido-trehalose-6'-monomycolate	Ag85C efficiently produces both TDM and the azido-sugar product, whereas Ag85A favors TDM production.[7]	[7]

Experimental Workflow Diagram:

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Caption: Workflow for the radiometric Ag85 mycolyltransferase assay.

II. Mass Spectrometry (MS)-Based Assay

This is a powerful, label-free method that allows for the simultaneous monitoring of multiple substrates and products.[5]

Principle: The assay measures the change in concentration of substrates (e.g., trehalose, trehalose dihexanoate - TDH) and products (e.g., trehalose monohexanoate - TMH) over time using electrospray ionization mass spectrometry (ESI-MS).[5] A pseudo-internal standard is used for precise quantification.[5]

Experimental Protocol:

- Reaction Setup:
 - Prepare reactions with Ag85 enzyme, a mycolyl donor (e.g., TDH), and an acceptor (e.g., trehalose) in a suitable buffer.[5]
 - Typical concentrations: [TDH] = 500 μ M, [trehalose] = 10-250 μ M, [Ag85A/B] = 500 nM, [Ag85C] = 50 nM.[5]
 - Incubate at 37°C.
- Sample Preparation for MS:
 - At various time points, quench aliquots of the reaction mixture.
 - Add a pseudo-internal standard (e.g., N-acetyl-D-glucosamine) to the quenched sample. [5]
- Mass Spectrometry Analysis:
 - Inject the sample into the ESI-MS system.
 - Monitor the total ion counts (TICs) for the ions corresponding to the substrates and products.[5]
 - Use calibration plots for each monitored mass to determine their concentrations.

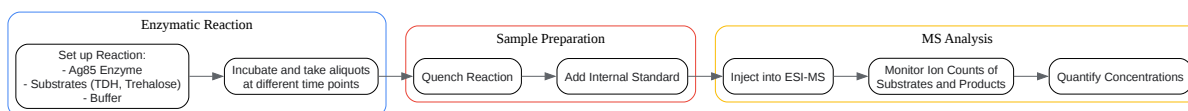
Data Presentation:

Kinetic Parameters for Ag85 Isoforms:

Isoform	KM (Trehalose) (μM)	kcat (s^{-1})	Reference
Ag85C	8.3	-	[5]

Note: The provided search results mention KM for trehalose but do not provide a complete set of kinetic parameters for all isoforms from the MS-based assay.

Experimental Workflow Diagram:



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Caption: Workflow for the mass spectrometry-based Ag85 assay.

III. Colorimetric Coupled Assay

This high-throughput assay is suitable for screening large compound libraries for Ag85 inhibitors.[10][11]

Principle: This is a coupled enzyme assay. Ag85C catalyzes the removal of an octanoyl fatty acid from a synthetic substrate (e.g., p-nitrophenyl- β -D-glucoside with an octanoyl group). The product, p-nitrophenyl- β -D-glucoside, is then hydrolyzed by a second enzyme, β -glucosidase, which releases the chromophore p-nitrophenolate. The increase in absorbance of p-nitrophenolate is measured over time.[10]

Experimental Protocol:

- Reaction Mixture:

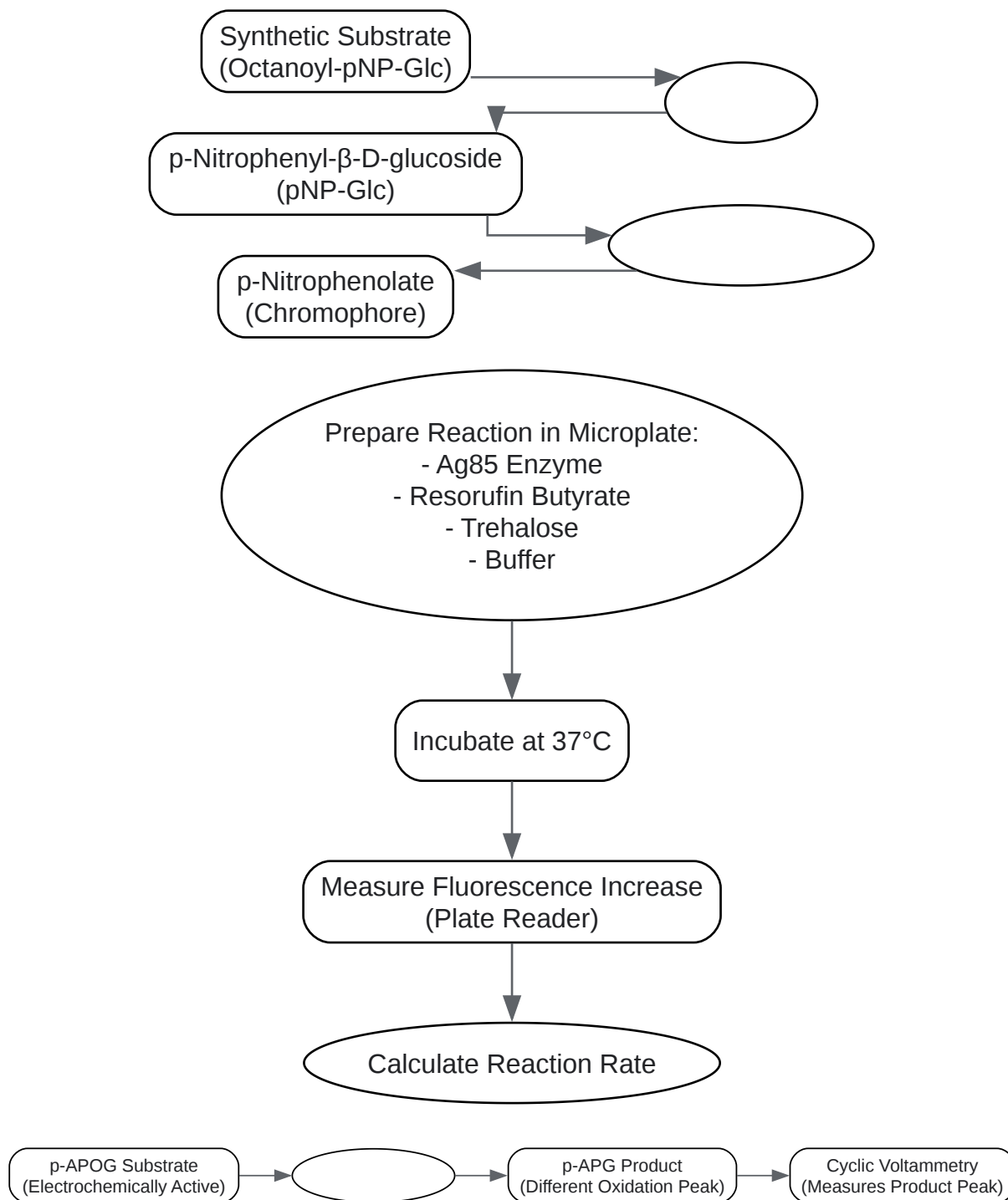
- Prepare a reaction mixture in a 96- or 384-well plate containing:
 - Ag85C enzyme.
 - Synthetic substrate (e.g., octanoyl-p-nitrophenyl- β -D-glucoside).
 - β -glucosidase.
 - Reaction buffer.
 - Test compounds (for inhibitor screening).
- Measurement:
 - Incubate the plate at a constant temperature (e.g., 37°C).
 - Monitor the increase in absorbance at the appropriate wavelength for p-nitrophenolate (typically 405 nm) using a plate reader.
- Data Analysis:
 - Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
 - For inhibitor screening, compare the rates in the presence of test compounds to a control without inhibitor.

Data Presentation:

Kinetic Parameters for Ag85C:

Parameter	Value	Reference
KM	0.047 \pm 0.008 mM	[10]
kcat	0.062 s ⁻¹	[10]
Z' value for HTS	0.81 \pm 0.06	[10]

Signaling Pathway/Logical Relationship Diagram:

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